An In-depth Technical Guide to the Boc-Lys(Ac)-AMC Substrate for Enzyme Activity Assays
An In-depth Technical Guide to the Boc-Lys(Ac)-AMC Substrate for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Boc-Lys(Ac)-AMC substrate, a widely utilized tool in enzyme kinetics and inhibitor screening. We will delve into its core principles, mechanism of action, and applications in studying histone deacetylases (HDACs) and sirtuins (SIRTs). This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in a laboratory setting.
Core Principle: A Two-Stage Fluorogenic Reporter System
Boc-Lys(Ac)-AMC, or Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a fluorogenic substrate designed for the sensitive detection of enzyme activity, primarily that of histone deacetylases. The underlying principle of this substrate lies in a two-step enzymatic reaction that culminates in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).
Initially, the Boc-Lys(Ac)-AMC substrate is non-fluorescent. The first enzymatic step involves the removal of the acetyl group from the ε-amino group of the lysine residue by an HDAC or a sirtuin. This deacetylated intermediate, Boc-Lys-AMC, is then susceptible to cleavage by a second enzyme, typically trypsin. Trypsin recognizes and cleaves the amide bond C-terminal to the lysine residue, liberating the AMC fluorophore. The resulting fluorescence is directly proportional to the activity of the primary enzyme (HDAC or sirtuin). The fluorescence of free AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1][2]
This two-step assay design provides a robust and sensitive method for continuous or endpoint measurements of enzyme activity, making it highly suitable for high-throughput screening of enzyme inhibitors.[2][3]
Mechanism of Action and Signaling Pathway
The enzymatic cascade involving Boc-Lys(Ac)-AMC can be visualized as a linear pathway leading to the generation of a fluorescent signal. This process is initiated by the deacetylase activity of enzymes like HDACs or sirtuins.
Quantitative Data: Enzyme Kinetics
The efficiency of Boc-Lys(Ac)-AMC as a substrate varies between different enzyme classes and isoforms. While it is a well-established substrate for several HDACs, its utility for sirtuins is less pronounced, with other substrates often being preferred.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | |
| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3,820 | |
| HDAC11 | Boc-Lys(TFA)-AMC | 30.17 ± 6.70 | Not Reported | Not Reported |
Note: Quantitative kinetic data for Boc-Lys(Ac)-AMC with many HDAC isoforms and particularly with sirtuins is not extensively reported in the literature. The data for HDAC8 and HDAC11 are for a structurally related substrate, Boc-Lys(TFA)-AMC.
Substrate Selectivity
Boc-Lys(Ac)-AMC exhibits selectivity towards different classes of HDACs. It is commonly used as a substrate for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. It is also recognized by the Class IIb enzyme, HDAC6. However, it is reported to be a poor substrate for the Class I enzyme HDAC8.
For sirtuins (Class III HDACs), while the principle of the assay is applicable, acetylated lysine substrates like Boc-Lys(Ac)-AMC are generally less efficient compared to substrates with longer chain acyl modifications, such as myristoylated peptides.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol provides a general framework for measuring the activity of purified HDAC enzymes.
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Boc-Lys(Ac)-AMC substrate
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin solution (e.g., 0.4 mg/mL in HDAC Assay Buffer)
-
HDAC inhibitor (e.g., Trichostatin A or SAHA for control)
-
DMSO
-
Black, flat-bottom 96-well plate
Protocol:
-
Prepare Substrate Stock Solution: Dissolve Boc-Lys(Ac)-AMC in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.
-
Prepare Working Solutions:
-
Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 4.5 nM for HDAC1).
-
Dilute the Boc-Lys(Ac)-AMC stock solution in HDAC Assay Buffer to the desired working concentration. The final concentration in the assay can range from 10 µM to over 500 µM depending on the experimental goal (e.g., for Km determination).
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted HDAC enzyme.
-
For negative control wells, add HDAC Assay Buffer instead of the enzyme.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) before adding the substrate.
-
-
Reaction Initiation: Start the reaction by adding the diluted Boc-Lys(Ac)-AMC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This incubation time may require optimization.
-
Development: Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well.
-
Development Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
Cell-Based HDAC Activity Assay
This protocol allows for the measurement of HDAC activity within intact cells.
Materials:
-
Cells cultured in a 96-well plate
-
Boc-Lys(Ac)-AMC
-
Cell culture medium
-
HDAC Developer Solution (containing cell lysis buffer and trypsin)
-
HDAC inhibitor (for control)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Substrate Addition: Add Boc-Lys(Ac)-AMC directly to the cell culture medium to a final concentration of approximately 25 µM.
-
Incubation: Incubate the cells for 2-3 hours at 37°C in a CO₂ incubator.
-
Lysis and Development: Terminate the deacetylation reaction by adding the HDAC Developer Solution to each well. This solution lyses the cells and contains trypsin to cleave the deacetylated substrate.
-
Development Incubation: Incubate the plate at room temperature for about 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in the in vitro protocol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro HDAC inhibitor screening assay using Boc-Lys(Ac)-AMC.
Conclusion
The Boc-Lys(Ac)-AMC substrate provides a reliable and sensitive tool for the study of HDAC enzymes. Its straightforward, two-step mechanism allows for robust activity measurements suitable for both basic research and high-throughput drug discovery. While its application to sirtuins is possible, researchers should consider the availability of more specific and efficient substrates for this class of enzymes. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Boc-Lys(Ac)-AMC in your research endeavors.
References
- 1. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
